2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran-pyridine core with a benzyl group at position 6, a 4-chlorophenyl substituent at position 4, and a cyano group at position 2. Its molecular formula is C₂₂H₁₇ClN₄O₂, with a molecular weight of 410.85 g/mol. The compound’s structure (confirmed via SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4) suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent .
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-11-19-21(23(28)27(14)13-15-5-3-2-4-6-15)20(18(12-25)22(26)29-19)16-7-9-17(24)10-8-16/h2-11,20H,13,26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNGUYOVUZIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Cyclization to Form the Pyran Ring: The pyridine intermediate undergoes cyclization with suitable reagents to form the fused pyran ring.
Introduction of Substituents: The various substituents such as amino, benzyl, chlorophenyl, and methyl groups are introduced through nucleophilic substitution, electrophilic substitution, or other suitable reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or other positions are replaced by different groups.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the specific conditions used.
Scientific Research Applications
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives of pyrano[3,2-c]pyridine and related heterocycles. Below is a detailed comparison:
Table 1: Structural and Functional Group Variations
Table 2: Spectral and Physicochemical Data
Key Research Findings
Synthetic Flexibility: Derivatives like the target compound are synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds and arylmethylene malononitriles (). Yields range from 59% to 95% under reflux conditions .
Biological Activity: Antimicrobial: Analogues with 4-chlorophenyl groups (e.g., ) show activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .
Structure-Activity Relationships :
Biological Activity
The compound 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family. Its complex structure, characterized by an amino group, benzyl moiety, chlorophenyl substituent, and a carbonitrile group, suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18ClN3O2 |
| Molecular Weight | 405.86 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications:
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation markers in cellular models, suggesting its potential as an anti-inflammatory agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It may bind to specific receptors that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial properties of the compound against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Anticancer Activity
Research published in MDPI demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to induce G1 phase cell cycle arrest and apoptosis through caspase activation .
Anti-inflammatory Effects
In a study assessing anti-inflammatory properties, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 50% compared to control groups .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrano[3,2-c]pyridine derivatives:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl... | 32 (S. aureus), 64 (E. coli) | 15 (MCF-7) |
| 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl... | 40 (S. aureus), 80 (E. coli) | 20 (MCF-7) |
| 2-amino-6-benzyl-4-(4-methylphenyl)-7-methyl... | 35 (S. aureus), 70 (E. coli) | 18 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
